molecular formula C11H20N2O2 B11778341 (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

Cat. No.: B11778341
M. Wt: 212.29 g/mol
InChI Key: HJGAXSWBBOVRSV-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a compound that features both piperidine and morpholine rings. These heterocyclic structures are significant in organic chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps . The key steps include:

  • Alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
  • Reduction and rearrangement to generate a benzyl-protected piperidine intermediate.
  • Deprotection and amide formation to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2-methylpiperidin-1-yl)-morpholin-3-ylmethanone

InChI

InChI=1S/C11H20N2O2/c1-9-4-2-3-6-13(9)11(14)10-8-15-7-5-12-10/h9-10,12H,2-8H2,1H3

InChI Key

HJGAXSWBBOVRSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2COCCN2

Origin of Product

United States

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